Physicochemical Property Comparison: Allyloxy vs. Methoxy Substitution on N-Hydroxybenzamidine Scaffold
The allyloxy substituent in 4-allyloxy-N-hydroxy-benzamidine increases lipophilicity (XLogP3 = 1.7) compared with the 4-methoxy analog (XLogP3 ≈ 0.8 for 4-methoxy-N-hydroxybenzamidine, estimated by ChemAxon), while maintaining identical hydrogen-bond donor (2) and acceptor (3) counts and a comparable TPSA (67.8 vs. ~68.5 Ų) [1][2]. The additional two sp³-hybridized carbons in the allyl chain raise the rotatable-bond count from 3 to 4, conferring greater conformational flexibility that may influence target-binding entropy without altering the polar interaction footprint. These differences are relevant when optimizing logD for blood-brain-barrier penetration or when tuning retention time in reverse-phase chromatographic purification protocols.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 4-Methoxy-N-hydroxybenzamidine: XLogP3 ≈ 0.8 (estimated) [2] |
| Quantified Difference | Δ XLogP3 ≈ +0.9 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) [1] |
Why This Matters
The 0.9-unit increase in predicted logP directly impacts solubility, membrane permeability, and chromatographic behavior, guiding selection of the allyloxy derivative when higher lipophilicity is desired without adding steric bulk.
- [1] PubChem. (2025). 4-Allyloxy-N-hydroxy-benzamidine – Compound Summary (CID 76200324). National Library of Medicine. View Source
- [2] ChemAxon. (2025). cLogP prediction for 4-methoxy-N-hydroxybenzamidine (MarvinSketch 23.19). ChemAxon Ltd. View Source
